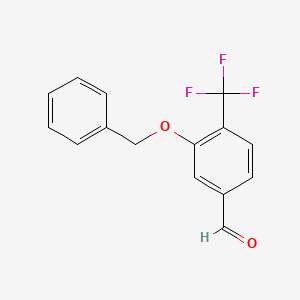

3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a benzyloxy substituent at the 3-position and a trifluoromethyl group at the 4-position. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful for the introduction of trifluoromethylated stereogenic centers or for the formation of various aromatic compounds through Friedel-Crafts alkylations or other reactions.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been demonstrated in several studies. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for enantioselective 1,4-additions, has been described, which could be relevant for the synthesis of compounds similar to 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde . Additionally, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes has been achieved, which could be applicable to the synthesis of the benzyloxy group in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure and electronic nature of a benzaldehyde/boron trifluoride adduct have been determined, which could provide insights into the electronic effects of substituents like trifluoromethyl groups on the benzaldehyde core .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in various chemical reactions has been extensively studied. For instance, benzaldehydes have been used in Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, which could be relevant for the functionalization of the benzaldehyde core of the target compound . Moreover, the intramolecular alkyne–aldehyde metathesis of o-(3-arylpropargyloxy)benzaldehydes has been promoted by boron trifluoride–etherate, suggesting potential cyclization reactions for compounds with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their substituents. The trifluoromethoxy group, for example, has been shown to exert a long-range electron-withdrawing effect, which could affect the reactivity and stability of the target compound . Additionally, the combined experimental and quantum chemical studies on similar compounds, such as 4-(benzyloxy)benzaldehyde thiosemicarbazone, provide valuable information on the spectral properties, intra- and intermolecular interactions, and non-linear optical behavior, which could be extrapolated to understand the properties of 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde .

科学的研究の応用

Spectroscopic Analysis and Molecular Structure

- 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde has been analyzed using various spectroscopic techniques, including NMR, UV-Visible, and FT-IR. Quantum chemical calculations provide insights into its molecular structure and interactions, such as the formation of dimers through hydrogen bonding (Kumar et al., 2013).

Synthesis and Antioxidant Activity

- The compound has applications in the synthesis of novel derivatives, such as 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been evaluated for their antioxidant activities (Yüksek et al., 2015).

Adduct Formation and Reaction Studies

- Studies on benzaldehyde/boron trifluoride adducts shed light on the complexation behavior of similar compounds and their implications in Lewis acid-mediated reactions (Reetz et al., 1986).

Synthesis of Pyrazoline Compounds

- It is involved in the synthesis of pyrazoline compounds containing azo-linkages and benzyloxy moieties, with characterization by various spectral methods (Samad et al., 2015).

Medicinal Chemistry and Drug Design

- In medicinal chemistry, its derivatives, such as benzyloxy-benzaldehyde, are valuable intermediates. Their modification, like attaching heterocycles, is explored for drug design purposes (Bölcskei et al., 2022).

Synthesis of Epoxy-amides

- The compound's derivatives are used in the stereoselective synthesis of epoxy-amides, showcasing its utility in organic synthesis (Fernández et al., 1990).

Scalable Preparation Methods

- New methods for its scalable preparation have been developed, emphasizing its importance in synthetic chemistry (Sun Gui-fa, 2012).

Cross-Coupling Reactions

- The compound plays a role in palladium-catalyzed cross-coupling reactions, illustrating its significance in complex organic reactions (Wang et al., 2019).

特性

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)8-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOOITMFNTYSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)